Fukinone Fukinone Fukinone, also known as dis. a. 2, belongs to the class of organic compounds known as eremophilane, 8, 9-secoeremophilane and furoeremophilane sesquiterpenoids. These are sesquiterpenoids with a structure based either on the eremophilane skeleton, its 8, 9-seco derivative, or the furoeremophilane skeleton. Eremophilanes have been shown to be derived from eudesmanes by migration of the methyl group at C-10 to C-5. Fukinone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, fukinone is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, fukinone can be found in burdock, giant butterbur, and green vegetables. This makes fukinone a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 19593-06-7
VCID: VC20748037
InChI: InChI=1S/C15H24O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h11-12H,5-9H2,1-4H3/t11-,12+,15+/m0/s1
SMILES: CC1CCCC2C1(CC(=C(C)C)C(=O)C2)C
Molecular Formula: C15H24O
Molecular Weight: 220.35 g/mol

Fukinone

CAS No.: 19593-06-7

Cat. No.: VC20748037

Molecular Formula: C15H24O

Molecular Weight: 220.35 g/mol

* For research use only. Not for human or veterinary use.

Fukinone - 19593-06-7

Description Fukinone, also known as dis. a. 2, belongs to the class of organic compounds known as eremophilane, 8, 9-secoeremophilane and furoeremophilane sesquiterpenoids. These are sesquiterpenoids with a structure based either on the eremophilane skeleton, its 8, 9-seco derivative, or the furoeremophilane skeleton. Eremophilanes have been shown to be derived from eudesmanes by migration of the methyl group at C-10 to C-5. Fukinone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, fukinone is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, fukinone can be found in burdock, giant butterbur, and green vegetables. This makes fukinone a potential biomarker for the consumption of these food products.
CAS No. 19593-06-7
Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
IUPAC Name (4aR,5S,8aR)-4a,5-dimethyl-3-propan-2-ylidene-4,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one
Standard InChI InChI=1S/C15H24O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h11-12H,5-9H2,1-4H3/t11-,12+,15+/m0/s1
Standard InChI Key HMLGXKHWABZSIS-YWPYICTPSA-N
Isomeric SMILES C[C@H]1CCC[C@H]2[C@@]1(CC(=C(C)C)C(=O)C2)C
SMILES CC1CCCC2C1(CC(=C(C)C)C(=O)C2)C
Canonical SMILES CC1CCCC2C1(CC(=C(C)C)C(=O)C2)C

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